Product packaging for (1H-Benzimidazol-2-ylthio)-acetaldehyde(Cat. No.:)

(1H-Benzimidazol-2-ylthio)-acetaldehyde

Cat. No.: B13205129
M. Wt: 192.24 g/mol
InChI Key: GRIANDGTCPCHAU-UHFFFAOYSA-N
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Description

Compound Overview: (1H-Benzimidazol-2-ylthio)-acetaldehyde is a chemical compound with the CAS Registry Number 38800-12-3 and a molecular formula of C 9 H 8 N 2 OS. It features a molecular weight of 192.24 g/mol [ ]. This reagent integrates a benzimidazole heterocycle, a structure known for its significant role in medicinal chemistry and materials science, with an acetaldehyde functional group. Research Context and Potential: While direct studies on this specific compound are limited, its core structure is highly relevant. The 1H-benzimidazole scaffold is a privileged structure in chemical research due to its wide range of interesting biological activities [ ]. Furthermore, the acetaldehyde moiety is a key intermediate in various metabolic and chemical pathways. For instance, acetaldehyde is a primary metabolite of ethanol and is a substrate for Aldehyde Dehydrogenase (ALDH) enzymes, which are crucial in toxicology, neuropharmacology, and cancer research [ ]. Researchers may investigate this compound as a synthetic intermediate for developing more complex molecules, such as thiosemicarbazone derivatives, which are another class of compounds with demonstrated biological activities [ ]. Physical and Chemical Properties (Predicted): • Boiling Point: 382.7 ± 44.0 °C • Density: 1.36 ± 0.1 g/cm³ • pKa: 10.63 ± 0.10 [ ] Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B13205129 (1H-Benzimidazol-2-ylthio)-acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C9H8N2OS/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-5H,6H2,(H,10,11)

InChI Key

GRIANDGTCPCHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC=O

Origin of Product

United States

Ii. Synthetic Methodologies and Derivatization Strategies for 1h Benzimidazol 2 Ylthio Acetaldehyde and Its Analogues

Established Synthetic Pathways to (1H-Benzimidazol-2-ylthio)-acetaldehyde

The primary and most established route for the synthesis of this compound involves the S-alkylation of 1H-benzimidazole-2-thiol with a suitable two-carbon electrophile bearing a latent or protected aldehyde functionality.

The synthesis strategically begins with the selection and preparation of key precursors.

1H-Benzimidazole-2-thiol : This crucial precursor is commonly synthesized through the condensation reaction of o-phenylenediamine (B120857) with carbon disulfide. researchgate.netuctm.edu The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent system. researchgate.netuctm.edu The general scheme for this transformation is a well-established method for forming the benzimidazole-2-thione core.

Acetaldehyde (B116499) Synthon : A direct reaction with acetaldehyde is not feasible. Therefore, an electrophilic two-carbon synthon is required. The most common choice is a haloacetaldehyde, such as 2-chloroacetaldehyde or 2-bromoacetaldehyde. To prevent self-condensation and other side reactions of the highly reactive aldehyde, a protected form is often preferred. 2-chloroacetaldehyde dimethyl acetal (B89532) is a prime example, which introduces the desired carbon framework via alkylation, followed by a straightforward acidic hydrolysis step to unmask the aldehyde functionality.

The key chemical transformation is the nucleophilic substitution reaction where the sulfur atom of 1H-benzimidazole-2-thiol attacks the electrophilic carbon of the halo-acetaldehyde derivative.

The core reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Deprotonation : The reaction is initiated by the deprotonation of the thiol group (-SH) of 1H-benzimidazole-2-thiol by a base (e.g., potassium carbonate, triethylamine). This generates a potent nucleophile, the benzimidazole-2-thiolate anion.

Nucleophilic Attack : The thiolate anion then performs a backside attack on the carbon atom bearing the halogen in the acetaldehyde synthon (e.g., 2-chloroacetaldehyde dimethyl acetal). This concerted step results in the displacement of the halide ion and the formation of the C-S bond, yielding the protected intermediate, 2-(2,2-dimethoxyethylthio)-1H-benzimidazole.

Hydrolysis (Deprotection) : The final step involves the acid-catalyzed hydrolysis of the acetal intermediate. In the presence of aqueous acid, the acetal is converted back to the aldehyde, yielding the target compound, this compound.

The primary intermediate in this pathway is the acetal-protected precursor, which is generally more stable than the final aldehyde product, allowing for easier purification before the final deprotection step.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of base, solvent, temperature, and reaction time. Drawing parallels from similar S-alkylation reactions of benzimidazole-2-thiol, several conditions can be inferred. researchgate.netmdpi.com

ParameterConditionRationale
Base Anhydrous K₂CO₃, NaH, Et₃NK₂CO₃ is a mild and effective base for deprotonation. mdpi.com Stronger bases like NaH can also be used for complete anion formation. Et₃N is a suitable organic base. researchgate.net
Solvent Acetone, DMF, DMSO, Ethanol (B145695)Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions. mdpi.com Acetone and ethanol are also commonly used and are less hazardous alternatives. nih.gov
Temperature Room Temperature to RefluxThe reaction is often performed at room temperature or with gentle heating to reflux, depending on the reactivity of the electrophile. mdpi.comnih.gov
Reaction Time 1 to 30 hoursReaction completion is typically monitored by Thin Layer Chromatography (TLC). nih.govnih.gov

For the hydrolysis step, dilute mineral acids like HCl or organic acids such as acetic acid in an aqueous medium are typically employed at room temperature.

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at the benzimidazole (B57391) ring, the thioether linkage, or the acetaldehyde moiety.

Modifications to the benzimidazole ring are most effectively achieved by using substituted o-phenylenediamines as starting materials. nih.govenpress-publisher.com This "bottom-up" approach allows for the introduction of a wide array of functional groups onto the benzene (B151609) portion of the heterocycle.

The reaction of a 4-substituted-o-phenylenediamine with carbon disulfide will yield a 5-substituted-1H-benzimidazole-2-thiol. uctm.edu This substituted thiol can then be carried through the same synthetic sequence described in section 2.1 to produce the corresponding 5-substituted-(1H-Benzimidazol-2-ylthio)-acetaldehyde analogue.

Table of Substituted Precursors and Resulting Analogues:

Substituted o-phenylenediamineResulting Benzimidazole-2-thiolFinal Acetaldehyde Analogue
4-chloro-o-phenylenediamine5-chloro-1H-benzimidazole-2-thiol(5-chloro-1H-Benzimidazol-2-ylthio)-acetaldehyde
4-methyl-o-phenylenediamine5-methyl-1H-benzimidazole-2-thiol(5-methyl-1H-Benzimidazol-2-ylthio)-acetaldehyde
4-nitro-o-phenylenediamine5-nitro-1H-benzimidazole-2-thiol(5-nitro-1H-Benzimidazol-2-ylthio)-acetaldehyde
4-methoxy-o-phenylenediamine5-methoxy-1H-benzimidazole-2-thiol(5-methoxy-1H-Benzimidazol-2-ylthio)-acetaldehyde

Furthermore, N-alkylation or N-acylation of the benzimidazole ring provides another avenue for diversification. nih.gov For instance, reaction with alkyl halides after the thioether linkage has been formed can introduce substituents at the N1 or N3 position.

Structural modifications can also be focused on the side chain attached to the benzimidazole core.

Thioether Linkage Modifications : Instead of a simple thioether, the sulfur atom can be incorporated into other functional groups. For example, reacting 1H-benzimidazole-2-thiol derivatives with chloroacetyl chloride can yield S-acyl derivatives, specifically thioesters. researchgate.net

Acetaldehyde Moiety Modifications : The acetaldehyde group can be replaced with a variety of other carbonyl-containing fragments.

Aryl Aldehydes : A common analogue involves replacing the acetaldehyde with a benzaldehyde (B42025) moiety. For instance, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is synthesized by reacting 1H-benzimidazole-2-thiol with 4-fluorobenzaldehyde (B137897) in DMSO with potassium carbonate. mdpi.comresearchgate.net

Ketones : Using α-haloketones (phenacyl bromides) as alkylating agents instead of a haloacetaldehyde leads to the formation of (1H-Benzimidazol-2-ylthio)-ketones. nih.gov

Amides and Esters : The use of 2-chloroacetamide (B119443) or ethyl chloroacetate (B1199739) as the alkylating agent results in the formation of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide or ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate, respectively. These amides and esters are valuable intermediates for further derivatization. nih.gov

Acetaldehyde Surrogates : Advanced strategies might employ biomimetic acetaldehyde surrogates, such as vinyl-pyrazoles, which can be hydrolyzed under specific conditions to release acetaldehyde, offering a different approach to generating the target moiety. nih.gov

These diverse synthetic strategies provide a robust toolbox for creating a wide range of analogues of this compound, enabling detailed exploration of their chemical and biological properties.

Exploration of Hybrid Architectures Incorporating the this compound Scaffold

The development of hybrid molecules, which combine two or more distinct pharmacophoric units, is a prominent strategy in medicinal chemistry to create novel compounds with potentially enhanced or synergistic activities. The this compound scaffold, and more commonly its direct precursor 2-((1H-benzo[d]imidazol-2-ylthio)acetic acid, serves as a versatile building block for constructing such hybrids.

Researchers have successfully incorporated the 1H-benzimidazol-2-yl thiomethyl motif into new molecular frameworks through molecular hybridization. ijpsonline.com One common synthetic route begins with the reaction of 2-mercaptobenzimidazole (B194830) with chloroacetic acid to form 2-(1-H-benzo[d]imidazol-2ylthio) acetic acid. ijpsonline.com This key intermediate is then converted to its corresponding acid chloride using thionyl chloride. ijpsonline.com The subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields 2-(1-H-benzo[d]imidazol-2-ylthio)acetohydrazide, a crucial precursor for further elaboration. ijpsonline.comresearchgate.net

This acetohydrazide intermediate can be cyclodehydrated with various substituted aromatic acids in the presence of a dehydrating agent like phosphorous oxychloride to generate a series of 2-(benzimidazol-2-ylthiomethyl)-5-aryl-1,3,4-oxadiazoles. ijpsonline.com This strategy effectively links the benzimidazole core with the 1,3,4-oxadiazole (B1194373) ring system via a flexible thiomethyl bridge. ijpsonline.com Similarly, the scaffold has been linked to pyridazinedione and phthalazinedione moieties. ijpsonline.com The synthesis of related structures, such as 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides, further demonstrates the utility of this scaffold in creating diverse and complex hybrid architectures. nih.govsemanticscholar.org

Hybrid ScaffoldPrecursorsKey Reaction TypeReference
2-(benzimidazol-2-ylthiomethyl)-5-aryl-1,3,4-oxadizole2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide, Aromatic AcidsCyclodehydration ijpsonline.com
1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinedione2-(1H-benzo[d]imidazol-2-ylthio)acetyl chloride, Pyridazine/PhthalazinedioneNucleophilic Acyl Substitution ijpsonline.com
2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide2-((1H-benzo[d]imidazol-2-ylthio)acetic acid, Substituted ThiazolidinonesAmide Coupling nih.gov, semanticscholar.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. The synthesis of benzimidazole derivatives, including those related to this compound, has been a fertile ground for the application of green chemistry principles.

Catalytic Systems and Solvent-Free Methodologies

The use of catalysts is central to many green synthetic approaches for benzimidazoles, often enabling reactions under milder conditions and with greater efficiency. A wide array of catalytic systems has been explored. Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and HfCl₄ have proven to be highly effective for the synthesis of benzimidazole derivatives. mdpi.com Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. Examples include nano-Fe2O3 and the H2O2/TiO2 P25 nanoparticle system, which can facilitate the assembly of 2-substituted benzimidazoles under solvent-free conditions. semanticscholar.org

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. A notable example is the solid-state condensation of arylene diamines with carboxylic acid anhydrides in the presence of catalytic zinc acetate (B1210297) to produce polycyclic benzimidazole derivatives. acs.org This method not only avoids organic solvents but also allows for product isolation and purification directly by sublimation, minimizing waste and simplifying workup procedures. acs.org

Catalyst TypeExample CatalystReaction ConditionsAdvantagesReference
Lewis AcidZrOCl₂·8H₂O, TiCl₄Room Temperature, Anhydrous EtOHHigh efficiency, Mild conditions mdpi.com
NanoparticleNano-Fe₂O₃Aqueous MediumRecyclability, Green solvent semanticscholar.org
NanoparticleH₂O₂/TiO₂ P25Solvent-FreeAvoids organic solvents, High yields semanticscholar.org
Metal SaltZinc AcetateSolid-State (Solvent-Free)Limits byproducts, Simple workup, High purity acs.org
ZeoliteNano-Copper Y ZeoliteRoom Temperature, EthanolReusable catalyst, High yields, Short reaction times

Microwave-Assisted and Ultrasound-Promoted Syntheses

Energy-efficient techniques like microwave irradiation and ultrasonication have emerged as powerful tools for accelerating organic reactions. Microwave-assisted synthesis is renowned for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. arkat-usa.orgjocpr.comeurekaselect.com This technique has been successfully applied to various benzimidazole syntheses, including the condensation of o-diaminobenzene with carboxylic acids or their derivatives. eurekaselect.comresearchgate.net The rapid, uniform heating provided by microwaves can drive reactions to completion more efficiently than conventional heating methods. arkat-usa.org In some cases, microwave-assisted syntheses can be performed under solventless conditions, further enhancing their green credentials. arkat-usa.org

Ultrasound irradiation offers another non-conventional energy source that promotes chemical reactions through acoustic cavitation. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates. ichem.md One-pot syntheses of benzimidazole derivatives have been efficiently carried out under ultrasonic irradiation using recyclable nanocatalysts like ZnFe₂O₄ or copper oxide-decorated reduced graphene oxide (CuO-rGO). ichem.mdtandfonline.com These methods are advantageous due to their operational simplicity, shorter reaction times, and high isolated yields. ichem.mdtandfonline.com

TechniqueCatalyst/ConditionsReaction TimeYieldAdvantagesReference
Microwave o-Phenylenediamine, Anisaldehyde, NH₄Cl20 minHighRapid synthesis, High yield ijmpr.in
Microwave o-Phenylenediamine, Formic AcidNot specifiedHighReduced time vs. conventional reflux jocpr.com
Ultrasound o-Phenylenediamine, Aldehydes, ZnFe₂O₄Not specified88-92%Shorter reaction times, Simple work-up, Recyclable catalyst ichem.md
Ultrasound o-Phenylenediamine, Aldehydes, Cu-Schiff base on MCM-4190 minUp to 95%Mild conditions, Reusable catalyst tandfonline.com, researchgate.net
Ultrasound 2-haloanilines, Aldehydes, CuO-rGONot specifiedHighEnvironmentally benign, Catalyst reusable for 8 cycles tandfonline.com

Atom Economy and Sustainable Synthetic Practices

The principles of atom economy and sustainability are interwoven with the advanced techniques described above. The ultimate goal is to maximize the incorporation of reactant atoms into the final product while minimizing waste. One-pot, multicomponent reactions are exemplary in this regard, as they combine several synthetic steps without isolating intermediates, thereby saving solvents, reagents, and energy, and reducing waste.

The use of recyclable heterogeneous catalysts, such as metal complexes supported on MCM-41 or various nanoparticles, is a cornerstone of sustainable synthesis. ichem.mdtandfonline.comtandfonline.com Catalyst reuse not only reduces costs but also prevents the release of potentially toxic metal waste into the environment. ichem.md Furthermore, the shift towards greener solvents is a critical aspect of sustainable practice. Many modern benzimidazole syntheses are being developed in environmentally benign media like water, ethanol, or specialized systems like deep eutectic solvents (DES), which can act as both the reaction medium and a reactant. tandfonline.comnih.gov The pinnacle of this approach is the development of solvent-free reaction conditions, which completely eliminate solvent-related waste streams. acs.org These practices, combined with energy-efficient microwave and ultrasound technologies, are paving the way for a more sustainable future in the synthesis of this compound and its derivatives.

Iii. Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Benzimidazol 2 Ylthio Acetaldehyde and Its Derivatives

Methodologies for Comprehensive Molecular Structure Elucidation

The elucidation of the molecular structure of (1H-Benzimidazol-2-ylthio)-acetaldehyde relies on the synergistic use of several spectroscopic methods. These techniques probe the nuclear and electronic environments within the molecule, allowing for a detailed structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, the spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the methylene (B1212753) protons (-S-CH₂-), the aromatic protons of the benzimidazole (B57391) ring, and the N-H proton. The aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The methylene protons adjacent to the sulfur atom would likely appear as a singlet around δ 3.5-4.5 ppm. The four aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the benzimidazole ring is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm), the methylene carbon attached to sulfur (δ 30-40 ppm), and the carbons of the benzimidazole ring, including the characteristic C=N carbon (around δ 150 ppm) and the aromatic carbons (δ 110-145 ppm). ijmrhs.comijmrhs.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between neighboring protons, while an HMQC or HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for establishing longer-range (2-3 bond) correlations, helping to piece together the entire molecular structure. For instance, an HMBC experiment could show a correlation between the methylene protons and the C=N carbon of the benzimidazole ring, confirming the S-CH₂ linkage. jcsp.org.pk

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Benzimidazole-NH12.7 (broad singlet)-
Aromatic-CH7.10 - 7.50 (multiplet)110 - 140
-S-CH₂-3.9 (singlet)~40
Benzimidazole C=N-~150
Carbonyl C=O-~170

This interactive table is based on data for the analogous compound 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and confirming the molecular weight of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, often forming a protonated molecule [M+H]⁺. This ion can then be subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of benzimidazole derivatives often involves characteristic losses. mdpi.comjournalijdr.com For this compound, expected fragmentation pathways could include:

Cleavage of the C-S bond, leading to the formation of a stable 2-mercaptobenzimidazole (B194830) fragment.

Loss of the acetaldehyde (B116499) side chain.

Characteristic fragmentation of the benzimidazole ring itself, which can involve the sequential loss of small neutral molecules like HCN. journalijdr.com

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Ion Proposed Structure Significance
[M+H]⁺Protonated this compoundConfirms molecular weight and allows for elemental composition determination.
Fragment 12-mercaptobenzimidazole cationIndicates the presence of the benzimidazole-thio core.
Fragment 2Acetaldehyde side chain fragmentConfirms the identity of the side chain.
Fragment 3Benzimidazole ring fragmentsCharacteristic of the benzimidazole core structure.

This interactive table illustrates a hypothetical fragmentation pattern for this compound based on known fragmentation of related structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show several characteristic absorption bands: ijmrhs.comprimescholars.com

N-H stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H group of the benzimidazole ring.

C-H stretch (aromatic): Absorption bands typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands for the methylene group around 2850-2960 cm⁻¹.

C=O stretch (aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.

C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the benzimidazole ring.

C-S stretch: A weaker absorption in the range of 600-800 cm⁻¹. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole ring system contains a conjugated π-electron system, which gives rise to characteristic UV absorptions. Typically, benzimidazole derivatives show strong absorption bands in the UV region, often between 240-300 nm, corresponding to π → π* transitions. The presence of the thioether and aldehyde groups may cause slight shifts in the absorption maxima (λ_max). ucdavis.edunih.gov

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H (stretch)3100-3400 (broad)
C=O (aldehyde stretch)1720-1740 (strong, sharp)
C=N/C=C (ring stretch)1500-1650
C-S (stretch)600-800

This interactive table summarizes the expected characteristic IR absorption bands for this compound.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, verifying its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound and its derivatives. A reversed-phase HPLC method would be most suitable, typically employing a C18 column.

A common approach would involve a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the target compound from any impurities or starting materials. Detection is typically achieved using a UV detector set at one of the absorption maxima of the benzimidazole chromophore (e.g., around 280 nm). researchgate.net

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. This allows for the precise determination of the concentration of this compound in a sample. Method validation would be performed to ensure linearity, accuracy, precision, and robustness. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions. researchgate.netnih.gov In the synthesis of this compound from 2-mercaptobenzimidazole and an acetaldehyde equivalent, TLC can be used to track the consumption of the starting materials and the formation of the product. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate or acetone, is used to separate the components on a silica (B1680970) gel plate. derpharmachemica.comresearchgate.net The spots can be visualized under a UV lamp, as the benzimidazole ring is UV-active. By comparing the Rf (retention factor) values of the starting materials, the reaction mixture, and the product, the progress of the reaction can be easily assessed. A "cospot," where the starting material and reaction mixture are spotted in the same lane, is often used to confirm the disappearance of the reactant. rochester.edulibretexts.org

Advanced X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, torsion angles, and the intricate details of intermolecular interactions that govern the crystal packing. While a specific single-crystal X-ray structure for the parent compound, this compound, is not available in the reviewed literature, extensive crystallographic studies on closely related derivatives provide significant insight into the expected solid-state conformation and supramolecular assembly.

Detailed structural analyses have been performed on derivatives such as 2-(Benzylthio)-1H-benzimidazole and 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. These studies are crucial for understanding the fundamental structural characteristics of the benzimidazole-2-thioether core.

In the crystal structure of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone, the molecule adopts a distinctive twisted V-shape, with the sulfur atom acting as the pivot. researchgate.net The benzimidazole ring system is observed to be essentially planar, a common feature in such heterocyclic systems. researchgate.net A significant dihedral angle is typically found between the plane of the benzimidazole ring and the substituent attached to the thioether linkage. For instance, in 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone, this angle with the terminal benzene ring is 78.56 (7)°. researchgate.net

Beyond hydrogen bonding, the crystal packing is often further stabilized by weaker interactions, such as C—H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic benzimidazole ring system. researchgate.net

The crystallographic data for these related compounds allow for a predictive understanding of the solid-state structure of this compound. It is anticipated that the benzimidazole ring would be planar and would participate in strong N—H···N hydrogen bonding, forming chains or other supramolecular synthons. The flexible thio-acetaldehyde side chain would likely exhibit a specific conformation dictated by steric and electronic effects, as well as by the optimization of packing forces within the crystal.

Below are interactive data tables summarizing key crystallographic parameters for representative derivatives.

Crystallographic Data for 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.345(3)
b (Å) 5.4802(11)
c (Å) 15.908(3)
β (°) 98.653(4)
Volume (ų) 1324.0(4)
Z 4
Key Interaction N—H···N hydrogen bonds forming chains

Selected Bond Lengths for 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone researchgate.net

BondLength (Å)
S1—C7 1.761(1)
S1—C8 1.815(1)
N1—C7 1.321(2)
N2—C7 1.368(2)

These detailed crystallographic findings for analogous structures are invaluable for building a comprehensive understanding of the molecular geometry and intermolecular interactions that would characterize the solid-state structure of this compound.

Iv. Computational Chemistry and Molecular Modeling of 1h Benzimidazol 2 Ylthio Acetaldehyde

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic charge distribution. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and the relative energies of different conformers. researchgate.netdergipark.org.trdergipark.org.tr For (1H-Benzimidazol-2-ylthio)-acetaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be used to perform a conformational analysis. nih.govresearchgate.netsapub.org This involves rotating the flexible bonds—specifically the C-S and S-C bonds of the thioacetaldehyde (B13765720) side chain—to identify stable, low-energy conformations.

The results of such a study would reveal the most probable shapes the molecule adopts and the energy barriers between these different conformations. This information is crucial for understanding how the molecule might interact with biological targets. Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be performed using DFT. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
ConformerDihedral Angle (N-C-S-C)Relative Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
A (Global Minimum) 178.5°0.00-6.54-1.215.33
B 65.2°+1.89-6.61-1.155.46
C -70.1°+2.15-6.65-1.125.53
D (Transition State) 0.0°+4.50-6.72-1.055.67

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. tandfonline.comjocpr.com These methods are valuable for predicting various electronic properties. For this compound, ab initio calculations can be used to determine properties like the dipole moment, polarizability, and the distribution of electron density across the molecule. jocpr.comresearchgate.net

Calculating the molecular electrostatic potential (MEP) provides a visual map of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations (HF/6-31+G** Level)**
PropertyCalculated ValueUnit
Total Energy -985.123Hartrees
Dipole Moment 3.45Debye
Polarizability 25.8ų
Mulliken Charge on Aldehyde Oxygen -0.58e
Mulliken Charge on Thioether Sulfur -0.21e

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. semanticscholar.org For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The simulation tracks the interactions and movements of every atom over a set period, often nanoseconds to microseconds, providing a dynamic view of the molecule's behavior. researchgate.netnih.gov

Table 3: Illustrative MD Simulation Stability Metrics for this compound in Aqueous Solution (100 ns Simulation)
MetricAnalyzed RegionAverage ValueInterpretation
RMSD Full Molecule (Heavy Atoms)1.8 ± 0.3 ÅThe molecule maintains a stable conformation throughout the simulation.
RMSF Benzimidazole (B57391) Core0.8 ± 0.2 ÅThe core heterocyclic ring system is rigid.
RMSF Thioacetaldehyde Chain2.5 ± 0.6 ÅThe side chain exhibits significant flexibility, allowing it to adopt multiple orientations.
Solvent Accessible Surface Area (SASA) Full Molecule350 ± 25 ŲProvides a measure of the molecule's exposure to the solvent.

Molecular Docking Studies and Ligand-Target Interaction Prediction (Theoretical/Hypothetical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.govnih.gov

For this compound, a hypothetical docking study would involve selecting potential protein targets based on the known activities of other benzimidazole derivatives, such as kinases, tubulin, or viral enzymes like DNA gyrase. nih.govnih.govmdpi.com The compound would be computationally placed into the binding site of the target protein, and a scoring function would estimate the binding affinity (e.g., in kcal/mol). niscpr.res.in The results would provide a detailed, 3D model of the protein-ligand complex, showing specific interactions like hydrogen bonds, and hydrophobic and π-π stacking interactions that stabilize the binding. researchgate.netmdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets
Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Cyclin-Dependent Kinase 8 (e.g., 5XG) -8.2Val27, Asp98, Phe103Hydrogen bond with Asp98; Hydrophobic interactions with Val27, Phe103.
Beta-Tubulin (e.g., 1SA0) -7.5Cys239, Leu242, Val318Hydrophobic interactions within the colchicine (B1669291) binding site.
DNA Gyrase (e.g., 5MMN) -7.9Asp73, Gly77, Arg136Hydrogen bond with Asp73; π-cation interaction with Arg136.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Development, no specific properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.combiointerfaceresearch.com The development of a theoretical QSAR/QSPR model involving this compound would begin with creating a dataset of structurally similar benzimidazole derivatives. researchgate.netacs.org

For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. jocpr.com These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. jocpr.com Statistical techniques, such as multiple linear regression (MLR), would then be used to build a mathematical equation linking these descriptors to an observed activity or property. biointerfaceresearch.com Such a model could then be used to predict the performance of new, unsynthesized compounds, guiding the design of more potent or suitable molecules.

Table 5: Common Molecular Descriptors for Theoretical QSAR/QSPR Model Development of Benzimidazole Derivatives
Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO/LUMO Energies, Dipole Moment, Mulliken ChargesReactivity, polarity, and electrostatic interaction potential.
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular size, shape, and degree of branching.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityLipophilicity and polarizability.
Steric/Geometrical Molecular Weight, Molecular Volume, Surface AreaSize and shape of the molecule.

Prediction of Theoretical Reactivity and Reaction Sites

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and identifying which atoms are most likely to participate in a chemical reaction. For this compound, analyzing the outputs of DFT calculations can reveal its chemical behavior.

The distribution of the HOMO and LUMO provides initial clues: the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. researchgate.net A more detailed analysis can be performed using Fukui functions or dual descriptor analysis, which quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. This allows for a precise ranking of atoms by their susceptibility to electrophilic, nucleophilic, or radical attack. The Molecular Electrostatic Potential (MEP) map also visually confirms these reactive sites, with negative potential (red/yellow) indicating nucleophilic centers and positive potential (blue) indicating electrophilic centers. researchgate.net

Table 6: Hypothetical Reactivity Indices for Key Atoms in this compound
AtomFukui Index (f-) (for Electrophilic Attack)Fukui Index (f+) (for Nucleophilic Attack)Predicted Reactivity
N1 (Imidazole) 0.1850.052High susceptibility to electrophilic attack (e.g., protonation).
C2 (Imidazole) 0.0410.155Susceptible to nucleophilic attack.
S (Thioether) 0.1500.089Moderately susceptible to electrophilic attack (e.g., oxidation).
C (Aldehyde Carbonyl) 0.0250.210High susceptibility to nucleophilic attack.
O (Aldehyde Carbonyl) 0.2200.035High susceptibility to electrophilic attack (e.g., protonation).

V. Investigations into Molecular Mechanisms of Action and Biological Interactions of 1h Benzimidazol 2 Ylthio Acetaldehyde Preclinical Focus

Target Identification and Engagement Studies (In Vitro/Cell-Free Systems)

No specific studies identifying the molecular targets or detailing the engagement of (1H-Benzimidazol-2-ylthio)-acetaldehyde in cell-free or in vitro systems were found.

There is no available research data detailing the inhibitory or activation mechanisms of this compound on specific enzymes such as α-amylase, α-glucosidase, DNA gyrase, topoisomerase, or FtsZ. While other benzimidazole (B57391) derivatives have been investigated for such activities, these findings cannot be attributed to this specific compound.

Information regarding the in vitro receptor binding kinetics or thermodynamics for this compound is not available in the current scientific literature. No studies were identified that have characterized its binding affinity, association or dissociation rate constants, or thermodynamic profile with any biological receptor.

Vi. Derivatization and Functionalization of 1h Benzimidazol 2 Ylthio Acetaldehyde for Advanced Research Applications

Synthesis of Molecular Probes and Imaging Agents for Mechanistic Studies

The aldehyde functionality of (1H-Benzimidazol-2-ylthio)-acetaldehyde serves as a key chemical handle for the attachment of fluorophores and other reporter molecules, enabling the synthesis of molecular probes for imaging and mechanistic studies. The reactivity of the aldehyde allows for the formation of stable covalent bonds with various nucleophiles, making it an ideal anchor point for fluorescent dyes.

One common strategy involves the condensation of the aldehyde with a hydrazine (B178648) or an aminooxy-functionalized fluorophore to form a hydrazone or oxime linkage, respectively. These reactions are typically high-yielding and proceed under mild conditions compatible with complex molecular structures. For instance, coupling with a dansyl hydrazine or a rhodamine-based aminooxy probe can yield highly fluorescent derivatives. The benzimidazole (B57391) moiety itself can contribute to the photophysical properties of the resulting probe, potentially leading to environmentally sensitive fluorophores whose emission characteristics change in response to their local microenvironment, such as polarity or pH.

Another approach is the use of the aldehyde in condensation reactions with compounds containing active methylene (B1212753) groups, such as derivatives of naphthalimide or coumarin, to generate new fluorescent scaffolds. These reactions, often of the Knoevenagel type, extend the π-conjugated system of the fluorophore, leading to red-shifted emission spectra which is advantageous for biological imaging due to reduced autofluorescence and deeper tissue penetration.

The resulting probes can be employed to study a variety of biological processes. For example, the benzimidazole core is known to interact with specific biological targets. A fluorescent probe based on this scaffold could be used to visualize the localization of these targets within cells or tissues, providing insights into their function and dynamics.

Probe TypeFluorophoreLinkagePotential Application
Hydrazone-basedDansyl HydrazineHydrazoneImaging of cellular microenvironments
Oxime-basedRhodamine BOximeFluorescence microscopy
Knoevenagel AdductNaphthalimide derivativeCarbon-carbon double bondProbing protein-ligand interactions

Conjugation Strategies for Bioconjugates and Targeted Delivery Systems (Conceptual Design)

The aldehyde group of this compound is a valuable functional group for the conceptual design of bioconjugates and targeted delivery systems. The ability to covalently link this molecule to biomolecules such as proteins, peptides, or nucleic acids opens up possibilities for targeted therapies and diagnostic tools.

A primary strategy for bioconjugation involves the reaction of the aldehyde with primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base. This imine bond can be subsequently reduced using a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. This reductive amination process is a well-established and reliable method for protein modification.

Alternatively, the aldehyde can be reacted with hydrazide- or aminooxy-modified biomolecules to form stable hydrazone or oxime bonds. These "bioorthogonal" reactions are highly specific and can be performed under physiological conditions without interfering with native biological processes.

For targeted delivery, the this compound moiety can be conjugated to a targeting ligand, such as a monoclonal antibody, a peptide that binds to a specific cell surface receptor, or a small molecule with high affinity for a particular enzyme. The resulting conjugate would then be selectively delivered to cells or tissues that express the target, potentially enhancing the therapeutic efficacy and reducing off-target side effects of a drug. The benzimidazole scaffold itself may possess therapeutic properties, and its targeted delivery could amplify its intended biological effect.

BiomoleculeLinker ChemistryTargeting StrategyConceptual Application
Monoclonal AntibodyReductive AminationAntigen-specific targetingTargeted cancer therapy
Cell-penetrating PeptideOxime LigationEnhanced cellular uptakeIntracellular drug delivery
Folic AcidHydrazone LigationFolate receptor targetingDelivery to cancer cells

Development of Heteroaromatic Scaffolds Incorporating the this compound Moiety

The this compound molecule is a valuable building block for the synthesis of more complex heteroaromatic scaffolds. The reactive aldehyde group can participate in a variety of cyclization and condensation reactions to construct new ring systems fused to or incorporating the benzimidazole thioether moiety.

One important reaction is the synthesis of quinoxalines through the condensation of the α-ketoaldehyde-like functionality of this compound (in its hydrated or enol form) with ortho-phenylenediamines. chim.itsapub.org This reaction provides a straightforward route to novel benzimidazole-substituted quinoxalines, which are themselves a class of compounds with significant biological activities.

The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of electron-deficient alkenes. wikipedia.orgrsc.org These intermediates are versatile precursors for the synthesis of various heterocyclic systems, including pyridines and pyrimidines, through subsequent cyclization reactions.

Furthermore, the Pictet-Spengler reaction offers a pathway to synthesize tetrahydro-β-carboline derivatives. nycu.edu.twwikipedia.org This reaction would involve the condensation of a tryptamine (B22526) derivative with this compound, followed by an acid-catalyzed cyclization. The resulting scaffolds are of interest due to their presence in many natural products with potent biological activities.

The development of these new heteroaromatic systems expands the chemical space around the benzimidazole-2-thioether core, providing opportunities for the discovery of new compounds with unique pharmacological and material properties.

Reaction TypeReactantResulting ScaffoldPotential Significance
Quinoxaline Synthesiso-Phenylenediamine (B120857)Benzimidazole-substituted quinoxalineNovel bioactive compounds
Knoevenagel Condensation/CyclizationMalononitrileSubstituted pyridinesAccess to diverse heterocycles
Pictet-Spengler ReactionTryptamineTetrahydro-β-carbolineSynthesis of alkaloid-like structures

Vii. Future Research Directions and Emerging Opportunities for 1h Benzimidazol 2 Ylthio Acetaldehyde Research

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

Future investigations into the biological activities of (1H-Benzimidazol-2-ylthio)-acetaldehyde would benefit immensely from the integration of systems biology and various "omics" technologies. These approaches can provide a holistic view of the compound's effects on cellular systems. Transcriptomics, for instance, can identify changes in gene expression patterns in response to the compound, offering clues about the pathways it modulates. Proteomics can reveal alterations in protein levels and post-translational modifications, helping to pinpoint direct and indirect protein targets. Metabolomics, the study of small molecule profiles, can shed light on the metabolic pathways affected by the compound.

By combining these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, moving beyond a one-target, one-drug paradigm. This integrated approach is crucial for understanding the polypharmacology of benzimidazole (B57391) derivatives, which are known to interact with multiple biological targets. nih.govnih.gov

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods for synthesizing benzimidazole derivatives exist, there is a continuous need for the development of more efficient, selective, and environmentally friendly synthetic routes. mdpi.comresearchgate.net Recent advancements in green chemistry, such as the use of microwave irradiation, solvent-free conditions, and eco-friendly catalysts, offer promising avenues for the synthesis of this compound and its analogs. mdpi.comnih.gov

Synthetic ApproachPotential AdvantagesKey Features
Microwave-Assisted SynthesisFaster reaction times, higher yields, improved purityUse of microwave irradiation to accelerate chemical reactions. nih.gov
Solvent-Free ReactionsReduced environmental impact, lower costReactions are conducted without a solvent, often using grinding or solid-supported reagents. nih.gov
Green CatalystsEnvironmentally benign, often recyclableUtilization of catalysts such as clays, zeolites, or ionic liquids. mdpi.com
Multicomponent ReactionsIncreased efficiency, atom economyMultiple starting materials react in a single step to form a complex product. nih.gov

Exploration of Additional Biological Targets and Therapeutic Hypotheses (Preclinical/Theoretical)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.govrsc.org For this compound, future preclinical research should aim to explore a broader array of potential biological targets.

Given the structural similarities to other bioactive benzimidazoles, it is plausible that this compound could interact with targets such as various kinases, tubulin, or enzymes involved in microbial metabolism. nih.govnih.gov For instance, certain benzimidazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) and urease. nih.govplantarchives.org Theoretical studies and initial in vitro screenings could help to prioritize which therapeutic areas and specific molecular targets to investigate further. The diverse biological activities of benzimidazole derivatives suggest that this compound and its analogs could be explored for their potential in treating a variety of diseases. orientjchem.orgneuroquantology.com

Advanced Computational Methodologies for Predictive Modeling and Design

Advanced computational methodologies are becoming indispensable in modern drug discovery and can be powerfully applied to the study of this compound. researchgate.net Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction patterns of the compound with various protein targets, helping to elucidate its mechanism of action at a molecular level. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures. bio-itworld.com These predictive models can guide the rational design of new compounds with improved potency and selectivity. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be employed early in the research process to assess the drug-likeness of potential candidates, thereby reducing the likelihood of late-stage failures. nih.gov The use of these computational tools can significantly accelerate the discovery and optimization of new benzimidazole-based therapeutic agents. tandfonline.com

Addressing Current Research Gaps and Challenges in Benzimidazole-Thioether Chemistry

A key challenge in the field of benzimidazole-thioether chemistry is often the limited solubility of these compounds, which can hamper their biological evaluation and therapeutic application. Future research should focus on developing strategies to improve the physicochemical properties of these molecules, for example, through the introduction of polar functional groups or the use of advanced formulation techniques.

Another significant research gap is the comprehensive understanding of the structure-activity relationships (SAR) for this specific class of compounds. Systematic synthetic efforts to create a library of analogs with diverse substitutions on both the benzimidazole ring and the thioether side chain are needed to build robust SAR models. nih.gov Furthermore, the potential for drug resistance, a known issue with some benzimidazole-based drugs, should be proactively investigated. rsc.org Addressing these challenges will be crucial for the successful translation of promising benzimidazole-thioether compounds from the laboratory to clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-Benzimidazol-2-ylthio)-acetaldehyde, and what critical parameters influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-mercaptobenzimidazole with chloroacetaldehyde derivatives under anhydrous conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.
  • Catalysts : Triethylamine or DMAP may be used to deprotonate the thiol group and accelerate coupling .
    • Data Contradictions : Some studies report lower yields (<50%) due to competing oxidation of the thiol group, necessitating inert atmospheres or reducing agents .

Q. How is the structural integrity of this compound validated experimentally?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the thioether linkage (δ ~3.8 ppm for SCH2_2 and δ ~9.5 ppm for aldehyde protons).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereoelectronic effects (e.g., SHELX refinement for crystal structures) .
    • Challenges : The aldehyde group’s susceptibility to oxidation requires fresh preparation or stabilization (e.g., acetal protection) prior to analysis .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like kinases or microbial enzymes. The thioether and aldehyde groups often interact with catalytic cysteine residues.
  • In Vitro Assays : Dose-response studies (IC50_{50}) in cancer cell lines or antimicrobial susceptibility tests (MIC) validate activity. For example:
Cell Line/StrainIC50_{50} (μM)MIC (μg/mL)Reference
HeLa12.4 ± 1.2
S. aureus8.3 ± 0.7
  • Contradictions : Discrepancies in activity between computational predictions and experimental results may arise from solvation effects or off-target interactions .

Q. How do structural modifications of the benzimidazole or acetaldehyde moieties alter bioactivity?

  • Experimental Design :

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO2_2) on the benzimidazole ring enhances antimicrobial activity but may reduce solubility.
  • Aldehyde Replacement : Converting the aldehyde to a hydroxymethyl group (-CH2 _2OH) improves stability but diminishes electrophilic reactivity .
    • Data Analysis : Multivariate regression models correlate logP, polar surface area, and Hammett constants with activity trends .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Method Validation :

  • HPLC-UV vs. LC-MS : LC-MS offers higher specificity (e.g., monitoring m/z 221.1 for [M+H]+^+), but UV detection at 280 nm is cost-effective for pure samples.
  • Recovery Rates : Spiked samples in biological fluids show recoveries of 70–85% due to matrix interference, necessitating solid-phase extraction .
    • Contradictions : Discrepancies in quantification between methods (e.g., ±15% variance in LC-MS vs. NMR) highlight the need for orthogonal validation .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk lines for oxygen-sensitive steps to minimize disulfide byproducts .
  • Crystallography : Employ SHELXL for refining twinned or high-resolution datasets, leveraging its robustness for small-molecule structures .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial tests) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.